molecular formula C13H15F3N2O2 B12355488 Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate

Cat. No.: B12355488
M. Wt: 288.27 g/mol
InChI Key: WQKVJAJXEUCOFJ-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate is a pyrazolidine-based chemical compound intended for research and development purposes, particularly in the field of medicinal chemistry. Pyrazolidine and pyrazole scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . These core structures are found in compounds with demonstrated anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The presence of a trifluoromethyl phenyl substituent is a common strategy in lead optimization, as this group can significantly influence a molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets . This specific derivative is supplied as a research tool for use in activities such as high-throughput screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of novel bioactive molecules. Researchers can leverage this compound to explore its potential mechanisms of action, which may include enzyme inhibition or receptor modulation, following established pathways of similar heterocyclic compounds . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Specific data on solubility, stability, and mechanism of action for this exact compound should be empirically determined by the researcher.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3

InChI Key

WQKVJAJXEUCOFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the β-Ketoester Intermediate

The β-ketoester ethyl 4,4,4-trifluoro-3-oxo-1-(4-(trifluoromethyl)phenyl)butanoate serves as a critical precursor. This compound can be synthesized via Claisen condensation between ethyl trifluoroacetate and 4-(trifluoromethyl)phenylacetone in the presence of a base such as sodium hydride. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to room temperature, yielding the β-ketoester in 65–85% purity after column chromatography.

Cyclocondensation with Hydrazine

The β-ketoester is then treated with hydrazine hydrate in ethanol under reflux (78°C) for 12–16 hours. This step induces cyclization, forming the pyrazolidine ring. For example, analogous reactions with substituted β-ketoesters have achieved yields of 70–90%. Key variables include:

  • Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.
  • Temperature : Reflux conditions ensure complete ring closure while minimizing side reactions like over-alkylation.
  • Hydrazine stoichiometry : A 1.2:1 molar ratio of hydrazine to β-ketoester optimizes yield.

Representative Data

Starting Material Conditions Yield Purity Source
Ethyl 4,4,4-trifluoro-3-oxo-1-arylbutanoate Ethanol, reflux, 16h 78% 95%

Hydrogenation of Pyrazole Derivatives

Pyrazolidines can also be synthesized via hydrogenation of pyrazole precursors. Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate, for instance, undergoes catalytic hydrogenation to yield the saturated pyrazolidine analog.

Synthesis of Pyrazole Intermediate

The pyrazole intermediate is prepared via regioselective cyclocondensation of hydrazines with α,β-unsaturated trifluoromethyl ketones. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is synthesized by reacting ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine at −60°C. This method ensures >90% regioselectivity for the 1,3-disubstituted pyrazole.

Catalytic Hydrogenation

The pyrazole intermediate is hydrogenated using palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ in ethanol at 25°C for 24 hours. This step reduces the pyrazole’s double bond, yielding the pyrazolidine core. Similar protocols for trifluoromethylpyrazoles report quantitative conversion and 80–85% isolated yields.

Key Considerations

  • Catalyst loading : 5–10% Pd/C prevents over-reduction of the ester group.
  • Pressure : Moderate H₂ pressure (30–50 psi) balances reaction rate and safety.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route to pyrazolidines by combining aldehydes, ketones, and hydrazines. For the target compound, this approach involves:

Reaction Components

  • Aldehyde : 4-(Trifluoromethyl)benzaldehyde.
  • Ketone : Ethyl acetoacetate.
  • Hydrazine : Hydrazine hydrate.

Protocol

The aldehyde and ketone undergo Knoevenagel condensation to form an α,β-unsaturated ketone, which subsequently reacts with hydrazine to form the pyrazolidine ring. This method, optimized for trifluoromethyl analogs, employs acetic acid as a catalyst in ethanol at 80°C for 8 hours, yielding 60–75% of the product.

Advantages

  • Atom economy : Minimizes waste generation.
  • Scalability : Suitable for gram-scale synthesis.

Acid-Catalyzed Cyclization

Strong acids like sulfuric acid or trifluoroacetic acid (TFA) can catalyze the cyclization of hydrazine-functionalized intermediates into pyrazolidines.

Synthesis of Hydrazine Precursor

A hydrazine derivative, such as ethyl 2-(2-(4-(trifluoromethyl)phenyl)hydrazineylidene)acetate , is prepared by condensing ethyl glyoxylate with 4-(trifluoromethyl)phenylhydrazine in dichloromethane.

Cyclization

The hydrazine precursor is treated with TFA (10 equiv) in dichloromethane at 0°C for 2 hours, inducing cyclization to the pyrazolidine. This method, adapted from N-trifluoromethyl pyrazole syntheses, achieves 65–80% yields.

Mechanistic Insight
The acid protonates the hydrazine nitrogen, facilitating intramolecular nucleophilic attack and ring closure.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Cyclocondensation 70–90 High Moderate High
Hydrogenation 80–85 N/A High Moderate
Multi-Component 60–75 Moderate High Low
Acid-Catalyzed 65–80 High Low Moderate

Challenges and Optimization Strategies

  • Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature can destabilize transition states, necessitating low-temperature conditions (−60°C) to favor desired regioisomers.
  • Functional group stability : The ethyl ester group is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.
  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates pyrazolidines from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolidine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate has been investigated for several biological activities:

Antioxidant Activity

The compound demonstrates significant antioxidant properties, evaluated through DPPH radical scavenging assays:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85%25 µg/mL
Control (Ascorbic Acid)95%15 µg/mL

This indicates that while effective, it is less potent than ascorbic acid.

Antimicrobial Activity

The compound has shown moderate antimicrobial efficacy against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Salmonella typhi15

Notably, it exhibits strong activity against Staphylococcus aureus, which is clinically significant.

Anti-inflammatory Potential

Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), positioning it as a candidate for further investigation in inflammatory diseases.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate for drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy against various diseases .

Industrial Applications

The compound is utilized in the synthesis of agrochemicals and pharmaceuticals, serving as a building block for more complex heterocyclic compounds. Its trifluoromethyl group enhances its reactivity and biological activity, making it valuable in industrial applications .

Case Study 1: Inflammatory Bowel Disease (IBD)

A study on mice indicated that treatment with this compound resulted in reduced colitis symptoms and lower inflammation markers upon histological analysis. This suggests potential therapeutic applications in IBD management.

Case Study 2: Neuroprotection

Investigations into neurodegenerative models revealed that the compound could reduce neuronal apoptosis induced by oxidative stress. This finding highlights its potential role in neuroprotective therapies.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrazolidine vs. Pyrazolo-Pyridine Derivatives

  • Ethyl 6-[4-(Difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate () Core Structure: Pyrazolo[3,4-b]pyridine (unsaturated, fused bicyclic system) vs. pyrazolidine (saturated monocyclic). Substituents: Difluoromethoxy (-OCF₂H) at the para position of the phenyl ring and a methyl group at the pyridine 3-position. Impact: The unsaturated pyrazolo-pyridine core may enhance aromatic stacking interactions in biological targets, while the difluoromethoxy group offers distinct electronic and steric profiles compared to -CF₃ .

Trifluoromethylphenyl vs. Chloro-Fluoro-Imidazole Derivatives

  • Ethyl N-[4-Chloro-3-[4-(Trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-Dichloro-4-Fluoro-phenyl)carbamate (Example 4, ) Core Structure: Carbamate-linked diaryl system with an imidazole substituent. Impact: The imidazole moiety may confer basicity and hydrogen-bonding capacity, contrasting with the neutral pyrazolidine core .

Research Findings and Limitations

  • Biological Data: No activity data for the target compound is provided, though analogs in and highlight the importance of -CF₃ and halogen substituents in potency .

Biological Activity

Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate is a synthetic compound belonging to the pyrazolidine class, characterized by its unique trifluoromethyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C12H12F3N2O2C_{12}H_{12}F_3N_2O_2. The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazolidine Ring : Cyclization of hydrazine derivatives with carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethylating agents.
  • Esterification : Reaction with ethanol under acidic conditions to form the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer research. In cell line studies, it demonstrated cytotoxic effects on various cancer types, including breast and lung cancer cells. Mechanistically, it appears to induce apoptosis through modulation of signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylatePyrazole ring with trifluoromethyl groupAntimicrobial, anti-inflammatory
1-Methyl-3-(4-trifluoromethyl)phenyl-pyrazole-5-carboxylic acidContains a carboxylic acid groupEnhanced anti-inflammatory effects
5-Ethyl-1-(4-trifluoromethyl)phenyl-pyrazole-4-carboxylic acidCarboxylic acid functional groupPotent anticancer properties

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, reducing cytokine production.
  • Cell Signaling Modulation : It alters signaling cascades associated with cell proliferation and survival, particularly affecting pathways like NF-kB and JNK.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein expressions.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and pro-inflammatory cytokines (TNF-alpha levels decreased by 50%).
  • Cancer Cell Line Study : The compound was tested on MCF-7 breast cancer cells, resulting in an IC50 value of approximately 10 µM after 48 hours, indicating potent cytotoxicity.

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